LY-3475070 -

LY-3475070

Catalog Number: EVT-8278461
CAS Number:
Molecular Formula: C15H18N4O2
Molecular Weight: 286.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CD73 Inhibitor LY3475070 is an orally bioavailable inhibitor of the ectoenzyme CD73 (cluster of differentiation 73; 5'-ecto-nucleotidase; 5'-NT; ecto-5'-nucleotidase), with potential immunomodulating and antineoplastic activities. Upon oral administration, CD73 inhibitor LY3475070 targets and binds to CD73, leading to clustering of and internalization of CD73. This prevents CD73-mediated conversion of adenosine monophosphate (AMP) to adenosine and decreases the amount of free adenosine in the tumor microenvironment (TME). This prevents adenosine-mediated lymphocyte suppression and increases the activity of CD8-positive effector cells and natural killer (NK) cells. This also activates macrophages and reduces the activity of myeloid-derived suppressor cells (MDSCs) and regulatory T-lymphocytes (Tregs). By abrogating the inhibitory effect on the immune system and enhancing the cytotoxic T-cell-mediated immune response against tumor cells, tumor cell growth decreases. In addition, clustering and internalization of CD73 decreases the migration of cancer cells and prevents metastasis. CD73, a plasma membrane protein belonging to the 5'-nucleotidase (NTase) family, catalyzes the conversion of extracellular nucleotides, such as AMP, to membrane-permeable nucleosides, such as adenosine. It is upregulated in a number of cancer cell types and plays a key role in adenosine-mediated immunosuppression within the TME.
Overview

LY-3475070 is a small molecule inhibitor currently under evaluation for its therapeutic potential, particularly as an inhibitor of the enzyme ecto-5'-nucleotidase, also known as CD73. This enzyme plays a critical role in the metabolism of extracellular nucleotides, converting adenosine monophosphate to adenosine, which has significant implications in cancer immunology and inflammation. The inhibition of CD73 is of great interest due to its involvement in immune suppression within the tumor microenvironment, making LY-3475070 a promising candidate for enhancing anti-tumor immunity.

Source and Classification

LY-3475070 is classified as a small molecule drug candidate. It is being developed by Eli Lilly and Company and is currently undergoing phase one clinical trials to assess its safety and efficacy in humans. The compound is part of a broader class of CD73 inhibitors that aim to counteract the immunosuppressive effects mediated by adenosine in various cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of LY-3475070 involves several key steps typical of small molecule drug development. While specific synthetic pathways are proprietary, general methodologies for synthesizing CD73 inhibitors often include:

  1. Building Block Assembly: Utilizing commercially available starting materials to construct the core structure.
  2. Functionalization: Introducing various functional groups to enhance potency and selectivity.
  3. Purification: Employing techniques such as chromatography to isolate the desired compound from reaction mixtures.
  4. Characterization: Using spectroscopic methods (NMR, mass spectrometry) to confirm the structure and purity of the synthesized compound.

The synthesis process emphasizes achieving high yield and purity, critical for subsequent biological evaluations .

Molecular Structure Analysis

Structure and Data

The molecular structure of LY-3475070 has not been publicly detailed in available literature, but it is characterized by a unique arrangement that facilitates its interaction with the active site of CD73. Typically, compounds in this class exhibit structural features that allow for effective binding and inhibition of the enzyme's activity.

Key data points often analyzed in molecular structure studies include:

  • Molecular Weight: Indicative of the size and potential pharmacokinetic properties.
  • LogP: A measure of hydrophobicity that influences membrane permeability.
  • Functional Groups: Specific moieties that contribute to binding affinity and selectivity.

These structural characteristics are crucial for understanding how LY-3475070 interacts with its target .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving LY-3475070 is its interaction with CD73. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing it from converting adenosine monophosphate into adenosine. This inhibition leads to increased levels of extracellular adenosine monophosphate, which can modulate immune responses.

Research into similar compounds has shown that modifications to the chemical structure can significantly influence the potency and selectivity against CD73, highlighting the importance of structure-activity relationship studies during development .

Mechanism of Action

Process and Data

The mechanism by which LY-3475070 exerts its effects involves several steps:

  1. Inhibition of CD73: By binding to the active site, LY-3475070 prevents the conversion of adenosine monophosphate to adenosine.
  2. Alteration of Adenosine Levels: Elevated levels of adenosine monophosphate can lead to reduced immunosuppression, enhancing T cell activity against tumors.
  3. Impact on Immune Microenvironment: The inhibition may alter the tumor microenvironment by decreasing adenosine-mediated signaling pathways that suppress immune responses.

Data from preclinical studies indicate that compounds like LY-3475070 can enhance anti-tumor immunity when used in combination with other immunotherapeutic agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility for LY-3475070 have not been disclosed, general properties expected for small molecule inhibitors include:

  • Solubility: Important for bioavailability; typically assessed in various solvents.
  • Stability: Evaluated under different pH conditions to determine shelf life and formulation compatibility.
  • LogP Value: Influences absorption; ideal values are often between 1 and 3 for optimal membrane permeability.

These properties are essential for formulating effective dosage forms suitable for clinical use .

Applications

Scientific Uses

LY-3475070 is primarily being investigated for its potential applications in oncology. Its ability to inhibit CD73 may provide therapeutic benefits in several contexts:

  1. Cancer Treatment: By counteracting tumor-induced immunosuppression, LY-3475070 could enhance the efficacy of existing cancer therapies.
  2. Combination Therapies: It may be used alongside other immunotherapies or checkpoint inhibitors to improve patient outcomes.
  3. Research Tool: As a selective CD73 inhibitor, it serves as a valuable tool in research settings to study purinergic signaling pathways in cancer biology.

The ongoing clinical trials will further elucidate its therapeutic potential and safety profile .

Introduction to CD73 as a Therapeutic Target in Oncology and Immunomodulation

Role of Cluster of Differentiation 73 in Adenosine-Mediated Immunosuppression and Tumor Microenvironment Dynamics

Cluster of Differentiation 73 (CD73), also termed ecto-5'-nucleotidase or NT5E, is a glycosylphosphatidylinositol-anchored cell surface enzyme that catalyzes the dephosphorylation of extracellular adenosine monophosphate to adenosine. Within the tumor microenvironment, this enzymatic activity establishes a potent immunosuppressive axis through adenosine receptor signaling on immune cells [1] [4]. Hypoxia, a hallmark of solid tumors, upregulates Cluster of Differentiation 73 expression via hypoxia-inducible factor 1-alpha, creating a feedforward loop that amplifies adenosine production [4].

Adenosine signaling through A2A and A2B receptors on T lymphocytes induces cyclic adenosine monophosphate accumulation, resulting in:

  • Suppression of cytotoxic CD8+ T cell function and proliferation
  • Inhibition of natural killer cell maturation and cytotoxicity
  • Polarization of tumor-associated macrophages toward an M2 pro-tumor phenotype
  • Enhancement of regulatory T cell immunosuppressive activity [1] [4]

Table 1: Immune Cell Modulation via Cluster of Differentiation 73-Generated Adenosine

Immune Cell TypeReceptor EngagementFunctional Consequence
CD8+ T cellsA2A receptorImpaired cytotoxicity and cytokine production
Natural killer cellsA2A receptorReduced maturation and cytotoxic function
MacrophagesA2B receptorPolarization to pro-angiogenic M2 phenotype
Dendritic cellsA2A/A2B receptorsTolerogenic phenotype development
Regulatory T cellsA2A receptorEnhanced immunosuppressive function

Tumor-derived exosomes expressing Cluster of Differentiation 73 further extend this immunosuppressive effect systemically, while cancer-associated fibroblasts increase adenosine production in response to chemotherapy-induced cell death [4]. Elevated Cluster of Differentiation 73 expression correlates with advanced pathological stage, metastasis, and poor prognosis across multiple malignancies, including lung adenocarcinoma, where it associates with increased infiltration of immunosuppressive immune subsets [3].

Table 2: Correlation of Cluster of Differentiation 73 Expression with Immune Markers in Lung Adenocarcinoma

Immune Cell MarkerGene SymbolCorrelation with NT5E Expression
Regulatory T cellsFOXP3Positive (r=0.42, p<0.001)
M2 macrophagesCD163Positive (r=0.38, p<0.001)
Dendritic cellsCD11cPositive (r=0.31, p<0.001)
Cytotoxic T cellsCD8ANegative (r=-0.26, p<0.001)

Rationale for Targeting Cluster of Differentiation 73 in Advanced Solid Malignancies: Preclinical and Translational Evidence

The compelling biological rationale for Cluster of Differentiation 73 inhibition has spurred development of therapeutic agents, with LY3475070 emerging as a potent, selective, orally bioavailable small molecule inhibitor. This compound demonstrates high binding affinity to the enzyme's active site, competitively inhibiting adenosine monophosphate hydrolysis and consequent adenosine production [2]. Preclinical studies reveal that pharmacological inhibition of Cluster of Differentiation 73:

  • Restores antitumor T cell function and enhances tumor infiltration of cytotoxic lymphocytes
  • Synergizes with programmed cell death protein 1/programmed death-ligand 1 blockade by reversing adenosine-mediated immunosuppression
  • Attenuates epithelial-mesenchymal transition and metastatic dissemination
  • Disrupts the Warburg effect by reducing glycolytic activity in tumor cells [1] [4]

Table 3: Comparative Analysis of Cluster of Differentiation 73 Targeting Modalities

Therapeutic ApproachMechanismAdvantagesRepresentative Agents
Small molecule inhibitorsCompetitive enzymatic inhibitionOral bioavailability, tissue penetrationLY3475070, AB680
Monoclonal antibodiesEnzymatic blockade and internalizationProlonged half-life, immune effector engagementOleclumab, BMS-986179
Adenosine receptor antagonistsReceptor signaling blockadeTarget downstream pathwayCiforadenant (A2A antagonist)
Gene therapyNT5E gene silencingPotential for durable effectCRISPR/Cas9 approaches

LY3475070's oral bioavailability differentiates it from antibody-based Cluster of Differentiation 73 inhibitors and enables flexible dosing regimens suitable for combination therapy [2]. In murine tumor models, Cluster of Differentiation 73 deletion or pharmacological inhibition significantly reduces tumor growth and metastasis while enhancing response to immune checkpoint inhibitors. Notably, adoptive T cell therapy cured all Cluster of Differentiation 73-deficient mice but showed no efficacy in wild-type counterparts, underscoring the critical role of this pathway in resistance to immunotherapy [4].

Translational evidence demonstrates that Cluster of Differentiation 73 inhibition may reverse resistance to conventional therapies. Preclinical models indicate that chemotherapy and radiation trigger adenosine triphosphate release from dying tumor cells, which is subsequently converted to immunosuppressive adenosine via the Cluster of Differentiation 39/Cluster of Differentiation 73 axis. LY3475070 abrogates this resistance mechanism, positioning it as an ideal combination partner for standard anticancer therapies [4]. Clinical validation is underway through the multicenter phase 1 trial (NCT04148937) evaluating LY3475070 as monotherapy and in combination with pembrolizumab across multiple advanced solid malignancies, including non-small cell lung cancer, triple-negative breast cancer, renal cell carcinoma, and melanoma [5] [6]. This trial employs a modular design featuring dose escalation followed by tumor-specific expansion cohorts to comprehensively assess biological and clinical activity.

Gene expression analyses across The Cancer Genome Atlas pan-cancer dataset reveal that NT5E mRNA is significantly upregulated in multiple solid tumors compared to matched normal tissues, with particularly pronounced overexpression in lung adenocarcinoma, gastrointestinal malignancies, and sarcomas [3] [4]. This molecular epidemiology further validates Cluster of Differentiation 73 as a therapeutically relevant target across diverse oncological indications. The selective expression within tumor microenvironments versus normal tissues potentially offers a favorable therapeutic index for targeted agents like LY3475070.

Properties

Product Name

LY-3475070

IUPAC Name

5-[6-methyl-5-[(1S,2R)-2-propan-2-ylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C15H18N4O2/c1-7(2)9-4-11(9)10-5-13(19-18-8(10)3)12-6-16-15(21)17-14(12)20/h5-7,9,11H,4H2,1-3H3,(H2,16,17,20,21)/t9-,11+/m1/s1

InChI Key

WHRUIISQCORGKK-KOLCDFICSA-N

SMILES

CC1=NN=C(C=C1C2CC2C(C)C)C3=CNC(=O)NC3=O

Canonical SMILES

CC1=NN=C(C=C1C2CC2C(C)C)C3=CNC(=O)NC3=O

Isomeric SMILES

CC1=NN=C(C=C1[C@H]2C[C@@H]2C(C)C)C3=CNC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.